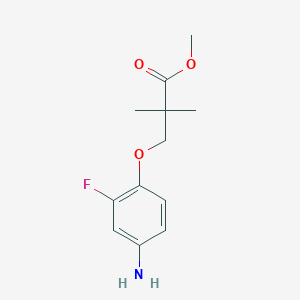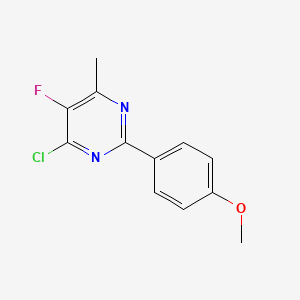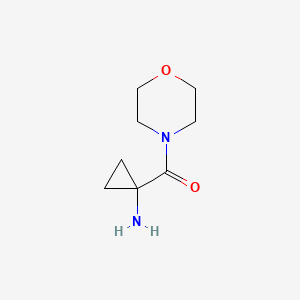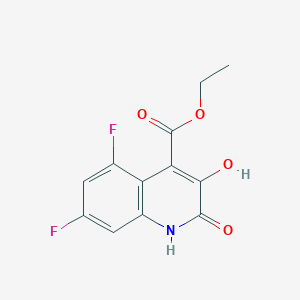
ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-difluoro-2-hydroxyquinoline and ethyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
化学反应分析
Types of Reactions
Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 5,7-difluoro-3-oxo-2-oxo-1H-quinoline-4-carboxylate.
Reduction: Formation of 5,7-difluoro-3-hydroxy-2-hydroxy-1H-quinoline-4-carboxylate.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and as an anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用机制
The mechanism of action of ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This leads to the disruption of bacterial cell division and ultimately cell death. The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways.
相似化合物的比较
Ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Nalidixic Acid: An early quinolone antibiotic with a similar mechanism of action but different structural features.
Ciprofloxacin: A widely used fluoroquinolone antibiotic with enhanced potency and broader spectrum of activity.
Levofloxacin: Another fluoroquinolone with improved pharmacokinetic properties and reduced side effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
属性
分子式 |
C12H9F2NO4 |
|---|---|
分子量 |
269.20 g/mol |
IUPAC 名称 |
ethyl 5,7-difluoro-3-hydroxy-2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C12H9F2NO4/c1-2-19-12(18)9-8-6(14)3-5(13)4-7(8)15-11(17)10(9)16/h3-4,16H,2H2,1H3,(H,15,17) |
InChI 键 |
VITAGMQGUBZEHJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=O)NC2=C1C(=CC(=C2)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Fluoro-1,2,4-triazolo[4,3-a]pyrimidine-5,7(1H,6H)-dione](/img/structure/B12078041.png)
![1H,5H,11H-[1]Benzopyrano[6,7,8-ij]quinolizine-10-carbonitrile, 2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-11-oxo-](/img/structure/B12078043.png)

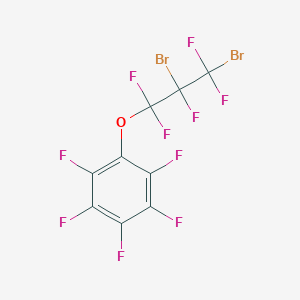


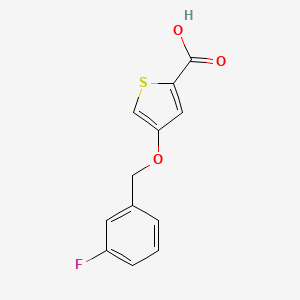
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoroaniline](/img/structure/B12078064.png)
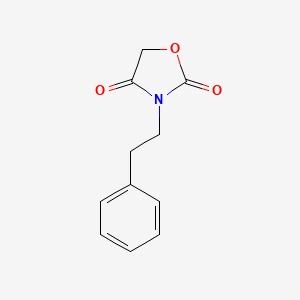
![[hydroxy-[[5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B12078085.png)
![[2-Benzoyloxy-3-(4-oxo-3-phenylmethoxy-5-prop-2-enyloxolan-2-yl)propyl] benzoate](/img/structure/B12078092.png)
